An In-depth Technical Guide to 5-Amino-2-chlorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Amino-2-chlorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and chloro substituents impart desirable properties, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-chlorobenzotrifluoride, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization, and its crucial role in the development of targeted cancer therapies.
Chemical and Physical Properties
5-Amino-2-chlorobenzotrifluoride is a crystalline powder or low melting solid, with its appearance ranging from white to pink or light orange.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 5-Amino-2-chlorobenzotrifluoride
| Property | Value | Reference |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1] |
| Synonyms | 5-Amino-2-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-m-toluidine | |
| CAS Number | 320-51-4 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | |
| Appearance | White to pink to light orange crystalline powder or low melting solid | [1] |
| Melting Point | 34-38 °C | [1] |
| Boiling Point | 85 °C at 5 mmHg | [2] |
| Density | 1.425 g/cm³ | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| Purity | Typically ≥98.5% (GC) | [1] |
Synthesis and Purification
The synthesis of 5-Amino-2-chlorobenzotrifluoride is typically achieved through a multi-step process involving the nitration of a substituted benzotrifluoride (B45747) followed by a reduction of the nitro group to an amine.
Synthesis Protocol: A Generalized Two-Step Approach
The following protocol is a generalized procedure derived from common synthetic routes described in patent literature.
Step 1: Nitration of 2-Chlorobenzotrifluoride
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In a reaction vessel equipped with a stirrer and cooling system, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.
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2-Chlorobenzotrifluoride is slowly added to the cooled acid mixture while maintaining a low temperature to control the exothermic reaction.
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The reaction mixture is stirred for a specified period until the nitration is complete, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude nitro product, 2-chloro-5-nitrobenzotrifluoride (B146372).
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The solid is collected by filtration, washed with water to remove residual acids, and dried.
Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride
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The crude 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
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A reducing agent is added to the solution. Common reducing systems include catalytic hydrogenation (e.g., using a palladium on carbon catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using iron powder in the presence of an acid).
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The reaction is typically heated and stirred until the reduction of the nitro group to an amine is complete, as monitored by TLC.
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After the reaction is complete, the catalyst is removed by filtration (if applicable), and the solvent is removed under reduced pressure.
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The resulting crude 5-Amino-2-chlorobenzotrifluoride is then purified.
Caption: High-level workflow for the synthesis of 5-Amino-2-chlorobenzotrifluoride.
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
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Solvent Selection: The crude 5-Amino-2-chlorobenzotrifluoride is tested for its solubility in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures of organic solvents with water.
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Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the compound.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the purified product.
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Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. The crystals are then dried to a constant weight.
Analytical Methods
The purity and identity of 5-Amino-2-chlorobenzotrifluoride are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Table 2: Analytical Methods for 5-Amino-2-chlorobenzotrifluoride
| Technique | Purpose | Typical Parameters/Observations |
| Gas Chromatography (GC) | Purity assessment | Purity is often determined by the area percentage of the main peak. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for the amine (N-H stretching) and aromatic C-H and C=C bonds. |
Applications in Drug Development: The Synthesis of Sorafenib
5-Amino-2-chlorobenzotrifluoride is a critical starting material in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis involves the reaction of 5-Amino-2-chlorobenzotrifluoride with an isocyanate derivative.
Sorafenib's Mechanism of Action and Signaling Pathways
Sorafenib exerts its anti-cancer effects by targeting multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).
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RAF/MEK/ERK Pathway: This is a key signaling cascade that regulates cell proliferation and survival. Sorafenib inhibits the RAF kinases (both wild-type and mutated forms), which in turn blocks the downstream signaling through MEK and ERK, leading to decreased tumor cell proliferation.
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VEGFR and PDGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis. By inhibiting these receptors on endothelial cells, Sorafenib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.
